4-Benzylmorpholine-2-carboxylic acid

Description

The exact mass of the compound 4-Benzylmorpholine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Benzylmorpholine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzylmorpholine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

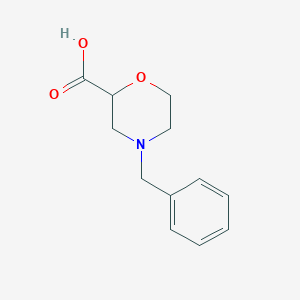

Structure

3D Structure

Properties

IUPAC Name |

4-benzylmorpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDWIUOGWSDEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380010 | |

| Record name | 4-benzylmorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769087-80-1 | |

| Record name | 4-benzylmorpholine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 769087-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-benzylmorpholine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the formation of an N-benzylethanolamine intermediate, followed by a cyclization reaction to yield the target molecule. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The most common and efficient synthesis of 4-benzylmorpholine-2-carboxylic acid proceeds through two key steps:

-

Reductive Amination: Benzaldehyde and ethanolamine undergo reductive amination to form N-benzylethanolamine. This reaction is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Cyclization: The resulting N-benzylethanolamine is then reacted with glyoxylic acid in a cyclization reaction to form the morpholine ring, yielding 4-benzylmorpholine-2-carboxylic acid. The product is often isolated as a hydrochloride salt to improve its stability and solubility.[1]

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine

Reaction: Benzaldehyde + Ethanolamine → N-Benzylethanolamine

Procedure:

-

Into a high-pressure reaction kettle, add benzaldehyde, ethanolamine, a suitable alkali (e.g., K₂CO₃, NaOH, or Et₃N), methanol, and a Pd/C catalyst.[1][2]

-

Evacuate the kettle and replace the atmosphere with hydrogen gas.

-

The reaction mixture is stirred under hydrogen pressure at a controlled temperature.

-

Upon completion of the reaction, the mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed by distillation under normal pressure to yield N-benzylethanolamine.[2]

Quantitative Data for Step 1:

| Parameter | Value/Description |

| Reactants | Benzaldehyde, Ethanolamine |

| Catalyst | Pd/C (1–10% Pd loading)[1] |

| Solvent | Methanol (1–3x molar ratio)[1] |

| Base | K₂CO₃, NaOH, or Et₃N (0.05–0.2x molar ratio)[1] |

| Temperature | 30–80°C[1] |

| Hydrogen Pressure | 0.1–2 MPa[1] |

| Reaction Time | 5–8 hours[1] |

| Yield | High (can be enhanced to 92.1–92.5% with Pt or Pb additives to the Pd/C catalyst)[1] |

Step 2: Synthesis of 4-Benzylmorpholine-2-carboxylic acid

Reaction: N-Benzylethanolamine + Glyoxylic Acid → 4-Benzyl-2-hydroxy-morpholine-3-one → 4-Benzylmorpholine-2-carboxylic acid

Procedure:

-

A 30-60% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran (THF) and stirred to form a homogeneous solution.[2]

-

N-benzylethanolamine is added dropwise to the stirred glyoxylic acid solution over a period of 10-50 minutes at a temperature of 50-100°C.[2]

-

The reaction mixture is continuously stirred at this temperature for 10-20 hours.[2]

-

The initial cyclization product is 4-benzyl-2-hydroxy-morpholine-3-one.

-

The solvent is removed by distillation under normal pressure to obtain the crude product.

-

For the final carboxylic acid, the intermediate is treated with an acid, typically hydrochloric acid, to yield the hydrochloride salt of 4-benzylmorpholine-2-carboxylic acid.[1]

-

The final product can be purified by recrystallization from a suitable solvent such as ethanol.[2]

Quantitative Data for Step 2:

| Parameter | Value/Description |

| Reactants | N-Benzylethanolamine, Glyoxylic Acid |

| Solvent | Tetrahydrofuran (THF) |

| Glyoxylic Acid Concentration | 30-60% aqueous solution[2] |

| Molar Ratio | Glyoxylic acid is used in 1 to 2 times the molar amount of N-benzylethanolamine.[2] |

| Temperature | 50–100°C[2] |

| Reaction Time | 10–20 hours[2] |

| Intermediate Yield | The yield of the intermediate, 4-benzyl-2-hydroxy-morpholine-3-one, is reported to be above 81.5%.[2] |

| Intermediate Purity | The purity of the intermediate is reported to be above 96.3%.[2] |

| Final Product Form | Often isolated as the hydrochloride salt.[1] |

Product Specifications

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃[3] |

| Molecular Weight | 221.25 g/mol [3] |

| Appearance | Solid[3] |

| Purity | Commercially available in purities ranging from 90% to 97%.[1] |

| Melting Point | 244–248°C (for the hydrochloride salt)[1] |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for 4-benzylmorpholine-2-carboxylic acid.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: (R)-4-benzylmorpholine-2-carboxylic acid (CAS Number 1260610-90-9)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of (R)-4-benzylmorpholine-2-carboxylic acid

Executive Summary

This document provides a detailed technical overview of (R)-4-benzylmorpholine-2-carboxylic acid, a chiral heterocyclic compound identified by the CAS number 1260610-90-9. Despite its commercial availability as a chemical building block, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies on its synthesis, specific biological activities, and applications. This guide summarizes the available physicochemical data and places the compound within the broader context of morpholine derivatives in medicinal chemistry. However, the lack of specific experimental data precludes the inclusion of detailed protocols, quantitative biological data, and signaling pathway diagrams as requested.

Physicochemical Properties

(R)-4-benzylmorpholine-2-carboxylic acid is a solid organic compound with a molecular formula of C12H15NO3 and a molar mass of 221.25 g/mol .[1][2] Its structure features a morpholine ring N-substituted with a benzyl group and a carboxylic acid function at the 2-position, conferring chirality to the molecule. The available data, primarily from chemical suppliers, is summarized in the table below. It is important to note that some of these properties are predicted through computational models rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | [1][2] |

| Molar Mass | 221.25 g/mol | [1][2] |

| Physical State | Solid | |

| Density (Predicted) | 1.235 ± 0.06 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 372.7 ± 42.0 °C | [1][2] |

| pKa (Predicted) | 2.57 ± 0.20 | [2] |

Synthesis and Chemical Data

A generalized synthetic workflow for such compounds is depicted below. This diagram represents a conceptual pathway and is not based on a published experimental protocol for the specific title compound.

Caption: Conceptual synthetic pathway for a benzylmorpholine carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for (R)-4-benzylmorpholine-2-carboxylic acid is absent from the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[3] Morpholine derivatives are known to exhibit a wide range of biological activities, and the introduction of a morpholine moiety can improve the pharmacokinetic properties of drug candidates.[3]

Compounds with the 4-benzylmorpholine core have been investigated for various therapeutic applications. For instance, derivatives of 4-benzyl-2-morpholinecarboxylic acid have been explored for their potential in treating cancer and neurological disorders.[1] The mechanism of action for some of these related compounds is suggested to involve the modulation of enzymes and receptors, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[1]

The logical relationship for the potential application of this compound class in drug discovery is outlined in the following diagram.

Caption: Workflow for the utilization of the core scaffold in drug discovery.

Conclusion and Future Directions

(R)-4-benzylmorpholine-2-carboxylic acid (CAS 1260610-90-9) is a commercially available chiral building block with potential for use in the synthesis of more complex molecules for drug discovery and development. However, there is a significant gap in the publicly available scientific literature regarding its specific synthesis, experimental protocols, and biological activity. Future research efforts could focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, screening of (R)-4-benzylmorpholine-2-carboxylic acid and its derivatives against a panel of biological targets could uncover novel therapeutic applications and provide the much-needed quantitative data for this chemical entity. For researchers in the field, this compound represents an opportunity for foundational research to characterize its properties and potential uses fully.

References

- 1. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzylmorpholine-2-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a comprehensive overview of 4-Benzylmorpholine-2-carboxylic acid, a morpholine derivative with significant potential in pharmaceutical research and development.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 769087-80-1 |

| Appearance | Solid |

| Synonyms | 4-Benzyl-2-morpholinecarboxylic acid, 2-Morpholinecarboxylicacid, 4-(phenylmethyl)- |

Biological Activity and Potential Applications

4-Benzylmorpholine-2-carboxylic acid and its derivatives have emerged as compounds of interest due to their potential biological activities. The hydrochloride salt of this compound has been noted for its potential as an antiviral agent, specifically in the inhibition of HIV-1 transcription through the modulation of Cyclin-Dependent Kinases (CDKs).[1] Furthermore, its role in cell cycle regulation via CDK modulation suggests potential applications in oncology.[1]

This compound also serves as a valuable building block in organic synthesis for the creation of more complex pharmaceutical molecules.[1]

Experimental Protocols

Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

General Procedure for the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride: [1]

-

Formation of N-benzylethanolamine: This intermediate is typically synthesized via the reductive amination of benzaldehyde with ethanolamine.

-

Cyclization Reaction: N-benzylethanolamine is reacted with glyoxylic acid in a suitable solvent, such as tetrahydrofuran (THF). This step involves an intramolecular nucleophilic attack to form the morpholine ring.[1]

-

Formation of Hydrochloride Salt: The resulting morpholine derivative is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.[1]

To obtain the free 4-Benzylmorpholine-2-carboxylic acid, the reaction mixture after cyclization can be subjected to purification techniques such as chromatography, followed by crystallization, avoiding the addition of HCl. Alternatively, the hydrochloride salt can be neutralized with a suitable base to yield the free acid.

Signaling Pathway Interactions

Currently, there is limited publicly available research detailing the specific signaling pathways directly modulated by 4-Benzylmorpholine-2-carboxylic acid. Its known interaction with CDKs suggests a role in the cell cycle control pathway. Further research is required to elucidate its precise mechanism of action and its effects on other signaling cascades.

Experimental Workflows and Logical Relationships

References

Spectroscopic and Synthetic Insights into 4-Benzylmorpholine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-Benzylmorpholine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its ¹H NMR spectroscopic data, a comprehensive experimental protocol for its synthesis, and a general procedure for NMR sample preparation.

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | 3.9 - 4.1 | dd | 1H |

| H-3a | 3.7 - 3.9 | m | 1H |

| H-3e | 3.5 - 3.7 | m | 1H |

| H-5a | 2.8 - 3.0 | m | 1H |

| H-5e | 2.6 - 2.8 | m | 1H |

| H-6a | 2.4 - 2.6 | m | 1H |

| H-6e | 2.2 - 2.4 | m | 1H |

| Benzyl-CH₂ | 3.5 - 3.7 | s | 2H |

| Aromatic-H | 7.2 - 7.4 | m | 5H |

| COOH | 10.0 - 12.0 | br s | 1H |

Experimental Protocols

Synthesis of 4-Benzylmorpholine-2-carboxylic acid

A plausible synthetic route to 4-Benzylmorpholine-2-carboxylic acid involves a two-step process starting from commercially available starting materials. A common method involves the reaction of N-benzylethanolamine with glyoxylic acid[1]. Another potential route is the reaction of 4-benzylchloromethane with morpholine, followed by reaction with bromoacetic acid and subsequent hydrolysis[2].

A General Two-Step Synthesis Protocol:

Step 1: Synthesis of N-Benzylethanolamine

-

To a high-pressure reaction vessel, add benzaldehyde, ethanolamine, a suitable alkali, methanol, and a Pd/C catalyst[1].

-

The vessel is then subjected to a vacuum and subsequently purged with hydrogen gas.

-

The reaction mixture is stirred under hydrogen pressure for a specified time until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield N-benzylethanolamine.

Step 2: Cyclization to form 4-Benzylmorpholine-2-carboxylic acid

-

An aqueous solution of glyoxylic acid is mixed with an appropriate solvent such as tetrahydrofuran (THF)[1].

-

The N-benzylethanolamine, synthesized in the previous step, is added dropwise to the glyoxylic acid solution with continuous stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, potentially through recrystallization, to yield 4-Benzylmorpholine-2-carboxylic acid.

¹H NMR Sample Preparation

A general protocol for preparing a sample of 4-Benzylmorpholine-2-carboxylic acid for ¹H NMR analysis is as follows:

-

Sample Weighing: Accurately weigh approximately 5-20 mg of the purified 4-Benzylmorpholine-2-carboxylic acid.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shift of the carboxylic acid proton.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.

-

Internal Standard (Optional): A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

-

Capping and Inversion: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the synthesis, the following diagram outlines the key transformations.

Caption: Synthetic pathway for 4-Benzylmorpholine-2-carboxylic acid.

References

Technical Guide: Physicochemical Properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride. The information is compiled from various sources to assist in research, development, and quality control activities involving this compound.

Chemical Identity and Properties

4-Benzylmorpholine-2-carboxylic acid hydrochloride is a morpholine derivative characterized by a benzyl group at the 4-position and a carboxylic acid at the 2-position of the morpholine ring, presented as a hydrochloride salt.[1] This structure makes it a valuable building block in organic synthesis for more complex molecules and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃·HCl | [1] |

| Molecular Weight | 257.71 g/mol | [1] |

| Appearance | White to off-white solid | [] |

| Melting Point | 244–248°C | [1] |

| Boiling Point | Data not available (likely decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol.[][3] The hydrochloride salt form is noted to enhance aqueous solubility.[1] | [1][][3] |

| pKa (Predicted, for free acid) | 2.57 ± 0.20 | [3] |

| InChI | 1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H | |

| InChIKey | CEDXMALCJZSQHA-UHFFFAOYSA-N | |

| Purity | Commercially available in purities ranging from 90% to 98%. | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the morpholine ring protons, and the carboxylic acid proton. Protons on carbons adjacent to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[4]

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm), the aromatic carbons of the benzyl group, and the carbons of the morpholine ring.

-

Infrared (IR) Spectroscopy: Carboxylic acids exhibit a characteristic broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5] The presence of the morpholine and benzyl groups would also contribute to the fingerprint region of the spectrum.

-

Mass Spectrometry: The mass spectrum of the free base (C₁₂H₁₅NO₃) would be expected to show a molecular ion peak corresponding to its molecular weight (221.25 g/mol ). A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[4]

Experimental Protocols

The following sections describe standard laboratory procedures for determining the key physical properties of a solid compound like 4-Benzylmorpholine-2-carboxylic acid hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[6]

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If necessary, grind the crystals to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material (1-2 mm in height) is packed into the closed end.[7]

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting point is reported as the range T1-T2.[8]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in different experimental and formulation settings.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or shaker bath

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

-

Analysis: Withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis Pathway

A common synthetic route to 4-Benzylmorpholine-2-carboxylic acid involves the reaction of N-benzylethanolamine with glyoxylic acid. This process can be followed by the formation of the hydrochloride salt.

Caption: Synthesis of 4-Benzylmorpholine-2-carboxylic acid hydrochloride.

Logical Relationships in Analysis

The characterization of 4-Benzylmorpholine-2-carboxylic acid hydrochloride follows a logical workflow to confirm its identity and purity.

Caption: Analytical workflow for compound characterization.

References

- 1. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 | Benchchem [benchchem.com]

- 3. 4-BENZYL-MORPHOLINE-2-CARBOXYLIC ACID | 769087-80-1 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-Benzylmorpholine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is a two-step process commencing with the reductive amination of readily available starting materials, followed by a cyclization reaction. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthetic workflow to aid in comprehension and practical application.

Core Synthetic Pathway

The principal route for the synthesis of 4-Benzylmorpholine-2-carboxylic acid involves two key transformations:

-

Reductive Amination: The initial step is the formation of the intermediate, N-benzylethanolamine, through the reductive amination of benzaldehyde and ethanolamine.

-

Cyclization: The subsequent step involves the cyclization of N-benzylethanolamine with glyoxylic acid to form the morpholine ring structure.

This pathway is efficient, utilizing common reagents and yielding the target molecule in good purity.

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine via Reductive Amination

The formation of N-benzylethanolamine is achieved by the reaction of benzaldehyde and ethanolamine in the presence of a catalyst and a hydrogen source. A widely used and effective catalyst for this transformation is palladium on carbon (Pd/C).

Protocol:

A mixture of benzaldehyde, ethanolamine, an alkali such as anhydrous potassium carbonate, methanol as the solvent, and a 3% Pd/C catalyst is charged into a high-pressure reaction vessel. The vessel is then purged with nitrogen and subsequently with hydrogen. The reaction is carried out under hydrogen pressure at a controlled temperature with stirring for several hours. Upon completion, the catalyst is removed by filtration. The methanol is distilled off, and the resulting crude product is purified by vacuum distillation to yield N-benzylethanolamine as a colorless liquid.[1]

Alternatively, copper chromite can be employed as the catalyst. In a typical procedure, ethanolamine, benzaldehyde, benzene (as solvent), and the reduced copper chromite catalyst are heated in an autoclave under hydrogen pressure. After the reaction, the catalyst is removed by centrifugation, and the N-benzylethanolamine is recovered by vacuum distillation.

Quantitative Data for N-Benzylethanolamine Synthesis

| Parameter | Value | Reference |

| Method 1: Pd/C Catalysis | ||

| Benzaldehyde | 200 g | [1] |

| Ethanolamine | 126.6 g | [1] |

| Anhydrous Potassium Carbonate | 20 g | [1] |

| Methanol | 600 mL | [1] |

| 3% Pd/C Catalyst | 0.2 g | [1] |

| Hydrogen Pressure | 1 MPa | [1] |

| Reaction Temperature | 50°C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 93.3% | [1] |

| Purity (GC) | 96.8% | [1] |

| Method 2: Copper Chromite Catalysis | ||

| Ethanolamine | 19.2 g (0.32 mol) | |

| Benzaldehyde | 33.3 g (0.32 mol) | |

| Benzene | 100 mL | |

| Copper Chromite Catalyst | 2.1 g | |

| Hydrogen Pressure | 50 atm | |

| Reaction Temperature | 140°C | |

| Reaction Time | 1 hour |

Step 2: Synthesis of 4-Benzyl-2-hydroxy-morpholine-3-one via Cyclization

The second step involves the cyclization of the N-benzylethanolamine intermediate with glyoxylic acid. This reaction proceeds in a suitable solvent, such as tetrahydrofuran (THF), to form a cyclic hemiacetal, 4-benzyl-2-hydroxy-morpholine-3-one. This intermediate is a stable, crystalline solid.[2]

Protocol:

A 30-60% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran. To this stirred solution, N-benzylethanolamine is added dropwise at an elevated temperature (50-100°C). The reaction mixture is stirred for an extended period (10-20 hours) at the same temperature. After the reaction is complete, the tetrahydrofuran is removed by distillation under normal pressure. The resulting crude product is then purified by recrystallization from ethanol to afford 4-benzyl-2-hydroxy-morpholine-3-one as light yellow crystals.[2]

Quantitative Data for 4-Benzyl-2-hydroxy-morpholine-3-one Synthesis

| Parameter | Value | Reference |

| N-benzylethanolamine | 120 g | [2] |

| 50% Aqueous Glyoxylic Acid | 141 g | [2] |

| Tetrahydrofuran | 400 mL | [2] |

| Reaction Temperature | 60°C | [2] |

| Reaction Time | 12 hours | [2] |

| Yield | 81.5% | [2] |

| Purity (GC) | 96.9% | [2] |

Step 3: Conversion to 4-Benzylmorpholine-2-carboxylic Acid

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway and the logical relationship between the starting materials and the final product.

Caption: Synthetic workflow for 4-Benzylmorpholine-2-carboxylic acid.

Caption: Relationship of starting materials to the final product.

Alternative Synthetic Approaches

While the described two-step synthesis is the most prominently documented route, other general methods for the synthesis of morpholine derivatives exist. These include intramolecular cyclization of N-substituted diethanolamines and reactions involving epoxides or aziridines. However, specific applications of these methods for the direct synthesis of 4-Benzylmorpholine-2-carboxylic acid are not well-detailed in the current literature. The development of alternative routes could be a subject for future research, potentially offering advantages in terms of stereoselectivity or overall yield.

References

The Multifaceted Biological Activities of Morpholine Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutic agents. When functionalized with a carboxylic acid moiety, these derivatives exhibit a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the core biological activities of morpholine carboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Anticancer Activity

Morpholine carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various morpholine carboxylic acid derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1] | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |

| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1] |

| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |

| Compound 2g | SW480 (Colon Adenocarcinoma) | 5.10 ± 2.12 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 19.60 ± 1.13 | [2] | |

| Compound 10e | A549 (Lung Carcinoma) | 0.033 | [3] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of morpholine carboxylic acid derivatives are often attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[4] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.[5][6][7] Morpholine-containing compounds have been identified as potent inhibitors of this pathway.

Certain morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation by proteins such as p53 and Fas.[1] Novel morpholin-3-one derivatives have been shown to induce apoptosis and elevate levels of p53 and Fas in A549 lung cancer cells.[8]

Antimicrobial Activity

Morpholine carboxylic acid derivatives also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | Mycobacterium smegmatis | 15.6 | |

| Pseudomonas aeruginosa | >1000 | ||

| Candida albicans | 500 | ||

| Saccharomyces cerevisiae | 500 | ||

| Compound 8 | Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | ||

| Candida albicans | 500 | ||

| Morpholine derivative (4) | Pseudomonas fragi | 12.5 (mg/mL) | [9] |

| Hafnia alvei | 12.5 (mg/mL) | [9] | |

| Enterococcus faecalis | 12.5 (mg/mL) | [9] | |

| Morpholine derivative (6) | Hafnia alvei | 12.5 (mg/mL) | [9] |

| Pseudomonas proteamaculans | 12.5 (mg/mL) | [9] | |

| Enterococcus gallinarum | 12.5 (mg/mL) | [9] |

Enzyme Inhibition

The therapeutic potential of morpholine carboxylic acid derivatives is further underscored by their ability to inhibit specific enzymes involved in various disease pathologies.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.

| Compound ID | Enzyme | IC50 (µM) | Inhibition Type | Reference |

| Compound 10 | Jack Bean Urease | 2.37 ± 0.19 | - | |

| Compound 3 | Jack Bean Urease | 13.23 ± 2.25 | - | |

| Compound 5g | Urease | 3.80 ± 1.9 | Uncompetitive | [10] |

| Thiourea (Standard) | Urease | 22.31 ± 0.03 | - | [10] |

Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial deacetylase, has emerged as a potential therapeutic target in cancer. Certain quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3.[6][11][12]

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Molecule P6 | SIRT3 | 7.2 | [12] |

| SIRT1 | 32.6 | [12] | |

| SIRT2 | 33.5 | [12] | |

| Nicotinamide (Control) | SIRT3 | 39.1 | [12] |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound ID | Enzyme | IC50 (µM) | Reference |

| FM4 | COX-2 | 0.74 | [13] |

| FM10 | COX-2 | 0.69 | [13] |

| FM12 | COX-2 | 0.18 | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of morpholine carboxylic acid derivatives.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the morpholine carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria and fungi to the test compounds.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the morpholine carboxylic acid derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

In Vitro Urease Inhibition Assay

This protocol determines the inhibitory effect of compounds on urease activity.

-

Reagent Preparation: Prepare solutions of Jack Bean urease, urea (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Assay Setup: In a 96-well plate, add the urease enzyme solution and different concentrations of the test compound. Include a positive control (enzyme with no inhibitor) and a blank (buffer without enzyme).

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

-

Ammonia Detection (Berthelot Method): Stop the reaction and initiate color development by adding a phenol-nitroprusside solution followed by an alkaline hypochlorite solution to each well.

-

Incubation and Measurement: Incubate at room temperature for 20-30 minutes for color development and measure the absorbance at 625-670 nm.

-

Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of compounds on the cell cycle distribution of cancer cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the morpholine carboxylic acid derivative for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational understanding of the diverse biological activities of morpholine carboxylic acid derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new and more effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel morpholin-3-one derivatives induced apoptosis and elevated the level of P53 and Fas in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Morpholine Compounds

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery and historical development of substituted morpholine compounds, offering a deep dive into the synthetic evolution, key pharmacological breakthroughs, and the intricate molecular interactions that underpin their therapeutic success.

From Serendipity to Rational Design: A Historical Overview

The journey of substituted morpholines in medicine is a compelling narrative of scientific inquiry, evolving from fortuitous discoveries to sophisticated, structure-guided drug design. Early explorations in the mid-20th century identified the potential of the morpholine moiety to modulate biological activity, leading to the development of initial therapeutic agents.

One of the early success stories was the appetite suppressant Phendimetrazine , a phenethylamine derivative incorporating a morpholine ring. Its development in the 1950s highlighted the ability of the morpholine scaffold to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

A significant milestone in the history of morpholine-based drugs was the discovery of Moclobemide , a reversible inhibitor of monoamine oxidase A (MAO-A). Initially investigated for other therapeutic properties, its potential as an antidepressant was uncovered during extensive pharmacological screening.[1] Launched in 1992, moclobemide represented a significant advancement over older, irreversible MAOIs due to a reduced risk of the "cheese effect," a hypertensive crisis caused by the ingestion of tyramine-rich foods.[1]

The late 20th and early 21st centuries witnessed an explosion in the development of highly targeted therapies featuring the morpholine scaffold. This era of rational drug design led to the creation of blockbuster drugs such as:

-

Gefitinib (Iressa®) : A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib marked a paradigm shift in cancer treatment towards targeted molecular therapies.[2]

-

Linezolid : The first of the oxazolidinone class of antibiotics, linezolid's unique mechanism of action, which involves inhibiting the initiation of protein synthesis in bacteria, made it a crucial weapon against multidrug-resistant Gram-positive infections.

-

Reboxetine : A selective norepinephrine reuptake inhibitor, reboxetine was developed to offer a different neurochemical profile for the treatment of depression compared to the more common selective serotonin reuptake inhibitors (SSRIs).

-

Aprepitant : A potent and selective neurokinin-1 (NK1) receptor antagonist, aprepitant was a breakthrough in the prevention of chemotherapy-induced nausea and vomiting.[3]

These examples underscore the remarkable versatility of the substituted morpholine scaffold in targeting a wide array of biological entities, from enzymes and receptors to protein-protein interactions.

Key Substituted Morpholine Drugs: A Quantitative Snapshot

The following tables summarize key quantitative data for a selection of landmark substituted morpholine drugs, providing a comparative overview of their potency and activity.

| Drug | Target | Parameter | Value | Reference(s) |

| Moclobemide | MAO-A | IC50 | 100 - 400 µg/L | [4] |

| Gefitinib | EGFR (wild-type) | IC50 | 15.5 nM | [1] |

| EGFR (858R/T790M) | IC50 | 823.3 nM | [1] | |

| Tyr1173, Tyr992 | IC50 | 26 - 57 nM | [1] | |

| Linezolid | Various Gram-positive bacteria | MIC Range | 0.5 - 4 µg/mL | [5][6] |

| Reboxetine | Norepinephrine Transporter (NET) | Ki | ~40–85 nmol/liter | [7] |

| Aprepitant | NK1 Receptor | Ki | 0.12 nM | [8] |

Table 1: Pharmacological Activity of Key Substituted Morpholine Drugs. IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Ki: Inhibitory constant.

| Drug | Synthetic Route | Overall Yield | Reference(s) |

| Moclobemide | One-step synthesis from 4-chlorobenzoyl chloride | High | [9] |

| Gefitinib | Four-step synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline | 14% | [10] |

| Six-step synthesis (original AstraZeneca) | 10% | [11] | |

| Linezolid | Seven-step continuous flow synthesis | 73% | [12] |

| Four-step synthesis | >40% | [13] | |

| Reboxetine | Eight-step asymmetric synthesis | 30% | [14][15] |

| Aprepitant | Three-step "green" synthesis | Nearly double the original 6-step yield | [16] |

Table 2: Synthetic Efficiency of Key Substituted Morpholine Drugs.

Experimental Protocols: Synthesis of Key Substituted Morpholine Compounds

The following sections provide detailed methodologies for the synthesis of selected landmark substituted morpholine drugs, compiled from the primary literature.

Synthesis of Moclobemide

A common laboratory-scale synthesis of moclobemide involves the straightforward acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride.[9][17]

Reaction Scheme:

Procedure:

-

Dissolve 4-(2-aminoethyl)morpholine (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (0.9 equivalents) in dichloromethane dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

The initial product, moclobemide hydrochloride, precipitates as a white solid.

-

Isolate the crude salt by vacuum filtration.

-

Recrystallize the hydrochloride salt from a suitable solvent system (e.g., 2-propanol/water).

-

To obtain the free base, dissolve the purified salt in a biphasic system of dichloromethane and water and basify the aqueous layer with a suitable base (e.g., concentrated ammonium hydroxide).

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate in vacuo to yield pure moclobemide as a white solid.[17]

Synthesis of Gefitinib

A four-step synthesis of gefitinib has been developed, offering a more efficient alternative to the original six-step process.[10]

Reaction Scheme (Key Steps):

-

Nucleophilic aromatic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.

-

Selective demethylation of the dimethoxyquinazoline core.

-

O-alkylation with 3-morpholinopropan-1-ol.

-

Selective dehalogenation.

Procedure (Illustrative Step 1):

-

Treat 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equivalent) with 3-chloro-4-fluoroaniline (1.0-1.2 equivalents) in a suitable solvent such as isopropanol or acetic acid.

-

Heat the reaction mixture at a controlled temperature (e.g., 55 °C) for a specified time (e.g., 2 hours).

-

Upon completion, cool the reaction mixture and isolate the desired 4-aminated product, which can often be obtained in high purity through crystallization without the need for column chromatography.[10]

Synthesis of Linezolid

Multiple synthetic routes to linezolid have been established. A convergent synthesis is often employed, involving the coupling of two key intermediates. A seven-step continuous flow synthesis has also been reported, offering high efficiency.[12]

Reaction Scheme (Convergent Approach):

-

Synthesis of a suitable N-protected (S)-5-(aminomethyl)-2-oxazolidinone derivative.

-

Synthesis of 3-fluoro-4-morpholinylaniline.

-

Coupling of the two intermediates followed by deprotection and acylation.

Procedure (Illustrative Final Acylation Step):

-

Dissolve the amine precursor, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine, in a suitable solvent like ethyl acetate.

-

Add a base, such as triethylamine or pyridine.

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add acetic anhydride.

-

Heat the reaction mixture to reflux for a specified period.

-

Cool the mixture to 0-5 °C to induce crystallization of the product.

-

Isolate the solid by filtration and dry to obtain linezolid.

Synthesis of (S,S)-Reboxetine

An eight-step asymmetric synthesis of (+)-(S,S)-reboxetine has been reported with a good overall yield and high enantiomeric excess.[14][15]

Reaction Scheme (Key Steps):

-

Preparation of (S)-2-(hydroxymethyl)morpholine from (S)-3-amino-1,2-propanediol.

-

Protection of the morpholine nitrogen.

-

Oxidation of the primary alcohol to an aldehyde.

-

Addition of a phenyl group (e.g., using a Grignard reagent or diphenylzinc).

-

Separation of diastereomers.

-

Introduction of the 2-ethoxyphenoxy group via nucleophilic aromatic substitution.

-

Deprotection of the morpholine nitrogen.

Procedure (Illustrative Phenyl Addition):

-

Prepare diphenylzinc in situ from phenylmagnesium bromide and anhydrous zinc bromide in THF.

-

Add a solution of the aldehyde precursor in THF to the diphenylzinc solution at a low temperature (e.g., -10 °C).

-

After the reaction is complete, quench the reaction and perform an aqueous work-up.

-

The resulting diastereomeric alcohols can be separated by flash chromatography on silica gel.[14]

Synthesis of Aprepitant

A highly efficient, three-step "green" synthesis of aprepitant has been developed, significantly improving upon the original six-step route.[16]

Reaction Scheme (Key Features of the "Green" Synthesis):

-

Highly atom-economical steps.

-

Elimination of hazardous reagents like sodium cyanide and dimethyl titanocene.

-

Significant reduction in raw material and water usage, and waste generation.[16]

Procedure (Conceptual Overview):

The improved synthesis involves a streamlined assembly of the complex morpholine core and its substituents, likely through catalytic and highly stereoselective transformations that minimize the need for protecting groups and purification steps.

Signaling Pathways and Experimental Workflows

The therapeutic effects of many substituted morpholine compounds stem from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these drugs.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gefitinib.

Caption: Simplified cannabinoid receptor signaling cascade.

Caption: Experimental workflow for a MAO-A inhibition assay.

Conclusion and Future Perspectives

The history of substituted morpholine compounds is a testament to the power of this versatile scaffold in drug discovery. From its early use in CNS-acting agents to its current prominence in targeted cancer therapies and novel antibiotics, the morpholine moiety has consistently enabled the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The ongoing exploration of novel synthetic methodologies continues to expand the accessible chemical space for morpholine derivatives, promising the discovery of new therapeutic agents for a wide range of diseases. As our understanding of complex biological pathways deepens, the rational design of next-generation substituted morpholine compounds will undoubtedly play a pivotal role in addressing unmet medical needs.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. researchgate.net [researchgate.net]

- 9. ERIC - EJ823759 - Synthesis of the Commercial Antidepressant Moclobemide, Journal of Chemical Education, 2008-Oct [eric.ed.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. ukm.my [ukm.my]

- 12. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistryforsustainability.org [chemistryforsustainability.org]

- 17. cdn2.f-cdn.com [cdn2.f-cdn.com]

Structural Analysis of 4-Benzylmorpholine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-benzylmorpholine-2-carboxylic acid, a morpholine derivative with significant potential in medicinal chemistry and organic synthesis. This document outlines the compound's physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Due to the limited availability of experimental crystallographic and complete spectroscopic data in the public domain, this guide incorporates predicted data to offer a thorough structural overview.

Physicochemical Properties

4-Benzylmorpholine-2-carboxylic acid, with the molecular formula C₁₂H₁₅NO₃, is a white solid compound.[1] It serves as a versatile building block in the synthesis of more complex molecules.[2] The hydrochloride salt of this compound is also commonly used and exhibits a melting point in the range of 244–248°C.[2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₃ | [3] |

| Molecular Weight | 221.25 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point (HCl salt) | 244–248°C | [2] |

| Predicted pKa | 2.57 ± 0.20 | [4] |

| Predicted Boiling Point | 372.7 ± 42.0 °C | [4] |

| Predicted Density | 1.235 ± 0.06 g/cm³ | [4] |

Molecular Structure

The structure of 4-benzylmorpholine-2-carboxylic acid consists of a central morpholine ring, a benzyl group attached to the nitrogen atom at position 4, and a carboxylic acid group at position 2. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings.

References

An In-depth Technical Guide to 4-Benzylmorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2-carboxylic acid is a heterocyclic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a carboxylic acid at the 2-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, drawing interest for its potential applications in the development of novel therapeutics, particularly in oncology and neuroscience.[1][2] The morpholine scaffold is a privileged structure in drug design, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of both a secondary amine within the morpholine ring and a carboxylic acid functional group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for biological screening.

Physicochemical Properties

4-Benzylmorpholine-2-carboxylic acid and its hydrochloride salt are the common forms of this compound. The hydrochloride salt generally exhibits higher solubility in aqueous solutions.

| Property | 4-Benzylmorpholine-2-carboxylic acid | 4-Benzylmorpholine-2-carboxylic acid hydrochloride |

| IUPAC Name | 4-benzylmorpholine-2-carboxylic acid | 4-benzylmorpholine-2-carboxylic acid;hydrochloride |

| CAS Number | 769087-80-1[3][4][5] | 135072-15-0[2][6] |

| Molecular Formula | C₁₂H₁₅NO₃[3][4][5] | C₁₂H₁₅NO₃·HCl[2] |

| Molecular Weight | 221.25 g/mol [3][4][5] | 257.71 g/mol [2] |

| Appearance | Solid[3] | Crystalline solid |

| Melting Point | Not specified | 244–248°C[1][2] |

| Purity | Typically >95%[3] | Commercially available in purities from 90% to 97%[1][2] |

Synthesis and Characterization

A common synthetic route to 4-benzylmorpholine-2-carboxylic acid involves a multi-step process. While specific, detailed protocols for the parent compound are not extensively published in readily available literature, a general and plausible pathway can be outlined based on established organic chemistry principles for morpholine synthesis.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of N-benzylethanolamine

This step typically involves the reductive amination of benzaldehyde with ethanolamine.

-

Reagents: Benzaldehyde, ethanolamine, reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C).

-

Procedure:

-

Dissolve benzaldehyde and ethanolamine in a suitable solvent like methanol or ethanol.

-

If using a chemical reducing agent, cool the mixture in an ice bath and add the reducing agent portion-wise.

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction by quenching any remaining reducing agent, removing the solvent under reduced pressure, and purifying the crude product, for instance, by column chromatography, to yield N-benzylethanolamine.

-

Step 2: Cyclization to form 4-Benzylmorpholine-2-carboxylic acid

The formation of the morpholine ring can be achieved by reacting N-benzylethanolamine with a suitable C2-synthon bearing a carboxylic acid or a precursor group. A plausible method involves reaction with bromoacetic acid followed by cyclization.

-

Reagents: N-benzylethanolamine, bromoacetic acid, a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile).

-

Procedure:

-

Dissolve N-benzylethanolamine and a base in the chosen solvent.

-

Add bromoacetic acid dropwise to the solution at room temperature or slightly elevated temperature.

-

The reaction mixture is stirred for several hours until TLC indicates the consumption of starting materials.

-

The reaction is then worked up by filtering any salts, removing the solvent, and purifying the product. Purification may involve recrystallization or column chromatography.

-

Characterization Data

The structure of 4-benzylmorpholine-2-carboxylic acid would be confirmed using standard analytical techniques. While a comprehensive dataset for this specific molecule is not publicly available, representative spectral data would include:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and multiplets for the morpholine ring protons, along with a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Would show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and a downfield signal for the carboxylic acid carbonyl carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.25 g/mol for the free acid).

Potential Biological Activities and Applications in Drug Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.[7] Derivatives of morpholine have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Potential

Several studies have highlighted the potential of morpholine derivatives as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells. Molecular docking studies on some morpholine derivatives have shown favorable binding energies (ranging from -8 to -10 kcal/mol) with Topoisomerase II, suggesting they could act as inhibitors.[8]

-

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[9] Several morpholine-containing compounds have been investigated as VEGFR-2 inhibitors.

While direct biological data for 4-benzylmorpholine-2-carboxylic acid is scarce in the public domain, a study on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives demonstrated their anti-proliferative activity against various cancer cell lines, including Dalton's Lymphoma Ascites (DLA), Ehrlich Ascites Carcinoma (EAC), and human breast (MCF-7) and lung (A549) cancer cells. This suggests that the 4-benzylmorpholine-2-carboxylic acid scaffold is a promising starting point for the development of novel anticancer agents.

Neuroscience Applications

The morpholine ring is also present in several central nervous system (CNS) active drugs. Its physicochemical properties can facilitate crossing the blood-brain barrier. Substituted morpholines have been explored as ligands for various CNS targets, including receptors and enzymes. For instance, N-substituted morpholine derivatives have been synthesized and evaluated for their affinity to muscarinic acetylcholine receptors.[10] Furthermore, novel N-benzyl derivatives of phenylethylamines, which share some structural similarity with the title compound, have been investigated for their psychoactive effects, showing modulation of neurotransmitter levels in the brain.[11][12]

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of 4-benzylmorpholine-2-carboxylic acid and its derivatives, the following are generalized protocols for relevant assays.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of the VEGFR-2 enzyme.

-

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition.

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP and a suitable substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[9]

-

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation activity of Topoisomerase II.

-

Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing individual minicircles. Inhibitors prevent this process.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the Topoisomerase II enzyme.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Separate the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[8]

-

Visualizations

Synthetic Workflow

Caption: A generalized two-step synthetic route to 4-benzylmorpholine-2-carboxylic acid.

Potential Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its potential inhibition.

Conclusion

4-Benzylmorpholine-2-carboxylic acid is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its derivatives have shown promise as anticancer agents, and the core structure is amenable to a wide range of chemical modifications to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this compound class. The provided experimental frameworks can serve as a starting point for such investigations.

References

- 1. dovepress.com [dovepress.com]

- 2. 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride | 135072-15-0 | Benchchem [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. japsonline.com [japsonline.com]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Benzylmorpholine-2-carboxylic acid from N-benzylethanolamine

An Application Note and Protocol for the .

Application Notes

The synthesis of 4-benzylmorpholine-2-carboxylic acid is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development. This morpholine derivative serves as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The benzyl group provides a handle for further functionalization or can be removed under specific conditions to yield the parent morpholine-2-carboxylic acid. The following protocol outlines a plausible and robust synthetic route starting from the commercially available N-benzylethanolamine. The described methodology is based on well-established organic chemistry transformations and is designed to be adaptable for scale-up in a laboratory setting.

The overall synthetic strategy involves a four-step sequence:

-

Protection of the hydroxyl group of N-benzylethanolamine as a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions in the subsequent alkylation step.

-

N-Alkylation of the protected amine with allyl bromide to introduce the three-carbon unit required for the morpholine ring.

-

Deprotection of the TBDMS group to reveal the free hydroxyl group, setting the stage for the cyclization reaction.

-

Oxidative cyclization of the resulting amino alcohol using ozonolysis. This key step simultaneously cleaves the allyl double bond to form a carboxylic acid and induces an intramolecular etherification to construct the morpholine ring, directly yielding the target compound.

This synthetic route has been designed to utilize common laboratory reagents and purification techniques, making it accessible to a wide range of researchers. The quantitative data for each step, including reaction yields and key characterization data, should be meticulously recorded to ensure reproducibility.

Experimental Protocols

Overall Synthetic Scheme

Caption: Overall synthetic workflow for 4-Benzylmorpholine-2-carboxylic acid.

Step 1: Synthesis of N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

-

To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (nitrogen or argon), add imidazole (1.5 eq.).

-

Stir the mixture for 10 minutes, then add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected amine.

Quantitative Data:

| Compound | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by NMR) |

| N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine | 50 | 45 | 90 | >98% |

Step 2: Synthesis of N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

-

To a solution of N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in anhydrous acetonitrile (0.3 M) under an inert atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add allyl bromide (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient).

Quantitative Data:

| Compound | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by NMR) |

| N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine | 40 | 34 | 85 | >97% |

Step 3: Synthesis of 2-((N-Allyl-N-benzyl)amino)ethanol

Methodology:

-

Dissolve N-allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in tetrahydrofuran (THF, 0.2 M).

-

Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.